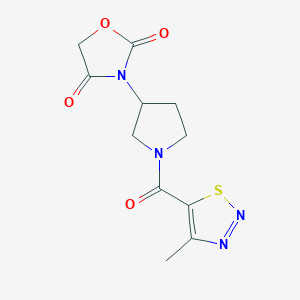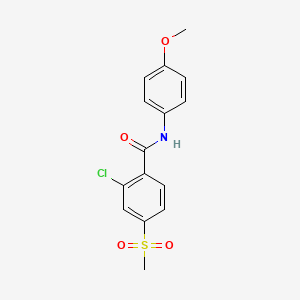
2-chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a methylsulfonyl group attached to a benzenecarboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline, 2-chlorobenzoic acid, and methylsulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-methoxyaniline with 2-chlorobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide intermediate.
Sulfonylation: The intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale, involving continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may serve as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(4-methoxyphenyl)benzenecarboxamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
4-methoxy-N-(4-methoxyphenyl)-benzenecarboxamide: Lacks the chloro and methylsulfonyl groups, leading to different chemical properties.
2-chloro-N-(4-methoxyphenyl)-4-(methylthio)benzenecarboxamide: Contains a methylthio group instead of a methylsulfonyl group, which could influence its chemical behavior and applications.
Uniqueness
The presence of both the chloro and methylsulfonyl groups in 2-chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide makes it unique. These groups can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-11-5-3-10(4-6-11)17-15(18)13-8-7-12(9-14(13)16)22(2,19)20/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUCBSRTBLPJIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2408490.png)
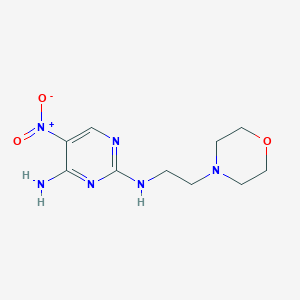
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2408494.png)
![4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408497.png)
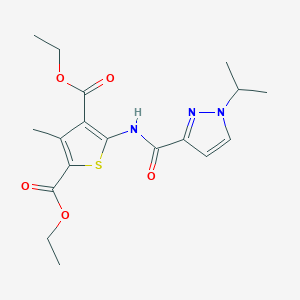
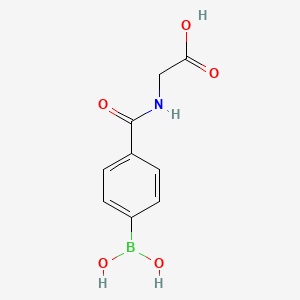
![2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2408502.png)
![ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408504.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide](/img/structure/B2408505.png)
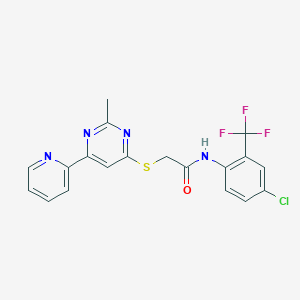
![3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2408508.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)
